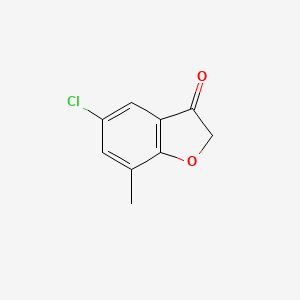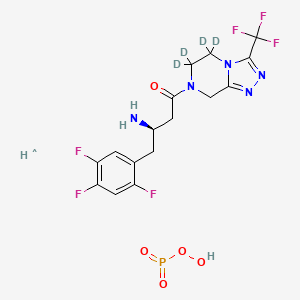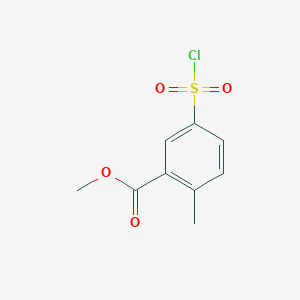
Methyl 5-(chlorosulfonyl)-2-methylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves chlorosulfonation reactions . For instance, sildenafil, a related compound, was prepared by reacting 5-[2-ethoxyphenyl]-1-methyl-3-n-propyl-1,6-dihydro-1H-pyrazolo [4,3-d] pyrimidin-7-one with chlorosulfonic acid to produce a chlorosulfonyl derivative, which was further converted to the final product .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of Oxazolo[5,4-d]pyrimidines
- Summary of Application : Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride or polyphosphoric (PPA) acid . The required benzamide is prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .
- Results or Outcomes : This method has been used to synthesize a wide range of compounds active against diverse molecular targets .
Synthesis of Sildenafil and Its Analogues
- Summary of Application : During the chlorosulfonation of compound 2 with chlorosulfonic acid to produce 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one (3), about 10% of 5-[2-ethoxy-5-(sulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one (5) left as unreacted product .
- Methods of Application : The synthesis involves chlorosulfonation of compound 2 with chlorosulfonic acid .
- Results or Outcomes : The reaction resulted in the production of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one (3), with about 10% of the starting material remaining unreacted .
Methyl 5-(chlorosulfonyl)pentanoate
- Summary of Application : Methyl 5-(chlorosulfonyl)pentanoate is a chemical compound used in various scientific research applications .
- Methods of Application : The specific methods of application can vary depending on the research context .
- Results or Outcomes : The outcomes can also vary widely, as this compound is used in a range of different research contexts .
Methyl 2-(chlorosulfonyl)benzoate
- Summary of Application : Methyl 2-(chlorosulfonyl)benzoate can be used as intermediates in pharmaceuticals, saccharin, dyes, & pigments .
- Methods of Application : The synthesis involves chlorosulfonation of the parent compound with chlorosulfonic acid .
- Results or Outcomes : The reaction results in the production of Methyl 2-(chlorosulfonyl)benzoate, which can be used as intermediates in pharmaceuticals, saccharin, dyes, & pigments .
Methyl 5-(chlorosulfonyl)pentanoate
- Summary of Application : Methyl 5-(chlorosulfonyl)pentanoate is a chemical compound used in various scientific research applications .
- Methods of Application : The specific methods of application can vary depending on the research context .
- Results or Outcomes : The outcomes can also vary widely, as this compound is used in a range of different research contexts .
Improved Synthesis of Sildenafil and Its Analogues
- Summary of Application : This paper describes the facile synthesis of sildenafil citrate and its related compounds through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride .
- Methods of Application : The synthesis involves chlorosulfonation of the parent compound with chlorosulfonic acid .
- Results or Outcomes : This synthesis results in pure sildenafil with high yield .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPOHPNRRSUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-methylbenzoate | |
CAS RN |
866358-17-0 | |
| Record name | methyl 5-(chlorosulfonyl)-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

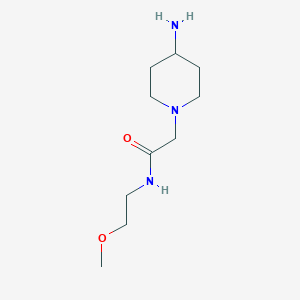
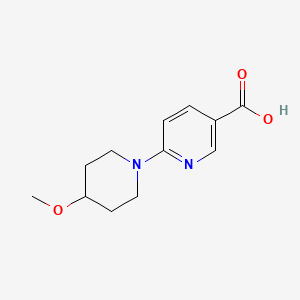
![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

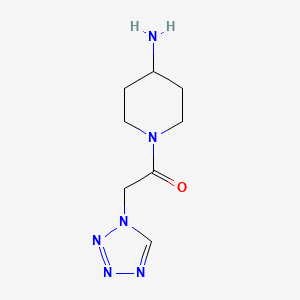
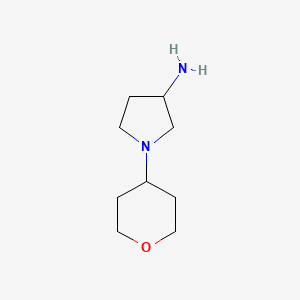
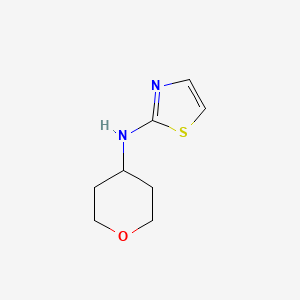
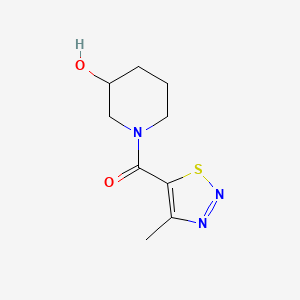
amine](/img/structure/B1462677.png)
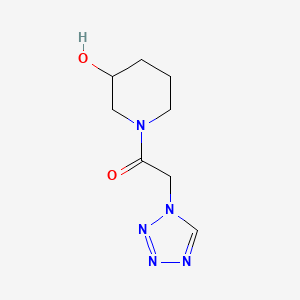
![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)
